molecular formula C17H21N3O2 B14932886 N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14932886
M. Wt: 299.37 g/mol
InChI Key: DSNSAWAKWPBQON-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acids with aromatic and heteroaromatic sulfonamides . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like bromine for oxidation . The process may also involve the use of hydrazine monohydrochloride and ketones or aldehydes to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in DMSO.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives with varying degrees of oxidation, while substitution reactions can introduce new functional groups onto the pyrazole ring.

Scientific Research Applications

N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes such as tyrosine-protein kinase BTK (Bruton tyrosine kinase), which plays a role in cell proliferation and survival . The compound may also interact with other molecular targets, leading to its antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities compared to other pyrazole derivatives

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H21N3O2/c1-22-15-10-6-5-7-12(15)11-18-17(21)16-13-8-3-2-4-9-14(13)19-20-16/h5-7,10H,2-4,8-9,11H2,1H3,(H,18,21)(H,19,20)

InChI Key

DSNSAWAKWPBQON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NNC3=C2CCCCC3

Origin of Product

United States

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